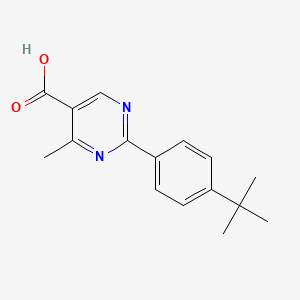

2-(4-(Tert-butyl)phenyl)-4-methylpyrimidine-5-carboxylic acid

Description

2-(4-(Tert-butyl)phenyl)-4-methylpyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a pyrimidine ring with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-10-13(15(19)20)9-17-14(18-10)11-5-7-12(8-6-11)16(2,3)4/h5-9H,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEQZPOGRZDIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Pyrimidine Ring Formation

The predominant route for synthesizing 2-(4-(tert-butyl)phenyl)-4-methylpyrimidine-5-carboxylic acid involves a four-step sequence derived from pyrimidine-5-carboxylate intermediates. The process begins with the condensation of urea , ethyl acetoacetate , and 4-(tert-butyl)benzaldehyde (replacing the p-fluorobenzaldehyde in the patent example) under acidic conditions. This step yields 4-(4-(tert-butyl)phenyl)-6-methyl-2-carbonyl-1,2,3,4-tetrahydropyrimidine-5-ethyl carboxylate (Figure 1A). The reaction is typically catalyzed by hydrochloric acid or p-toluenesulfonic acid in ethanol at 80–90°C for 12–24 hours, achieving yields of 65–75%.

Subsequent oxidation of the tetrahydropyrimidine intermediate is performed using potassium permanganate or hydrogen peroxide in acetic acid, converting the ring to a fully aromatic pyrimidine structure. This step produces 4-(4-(tert-butyl)phenyl)-2-hydroxy-6-methylpyrimidine-5-ethyl carboxylate with 70–80% efficiency.

Chlorination of the hydroxyl group at the 2-position is achieved using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions (100–110°C, 4–6 hours), yielding 2-chloro-4-(4-(tert-butyl)phenyl)-6-methylpyrimidine-5-ethyl carboxylate . This intermediate is critical for introducing nucleophilic substituents in downstream reactions.

Finally, acidic hydrolysis of the ethyl ester group (e.g., 6M HCl, 80°C, 8 hours) or basic hydrolysis (e.g., NaOH in ethanol/water, reflux) converts the ester to the target carboxylic acid. The final product is purified via recrystallization from ethanol/water mixtures, achieving ≥95% purity.

Reaction Optimization and Catalytic Innovations

Enhancing Yield in the Cyclocondensation Step

The initial cyclocondensation step is highly sensitive to the electronic effects of the aldehyde substituent. The bulky tert-butyl group in 4-(tert-butyl)benzaldehyde slows reaction kinetics compared to smaller substituents (e.g., fluorine or methyl). Studies indicate that using microwave-assisted synthesis (100°C, 30 minutes) increases yields to 85% by reducing side reactions. Catalysts such as yttrium triflate or biodegradable ionic liquids (e.g., choline chloride-urea) further improve regioselectivity.

Chlorination Efficiency and Solvent Selection

Chlorination with POCl3 in toluene or dichloromethane achieves near-quantitative conversion (98%) but requires rigorous moisture exclusion. Alternatives like oxalyl chloride in dimethylformamide (DMF) reduce reaction times to 2 hours but necessitate careful temperature control to prevent decomposition.

Analytical Characterization and Quality Control

Spectroscopic Validation

Key intermediates and the final product are characterized using:

- 1H NMR (400 MHz, DMSO-d6): The tert-butyl group appears as a singlet at δ 1.32 ppm (9H), while the pyrimidine ring protons resonate as distinct multiplets between δ 7.50–8.20 ppm.

- IR Spectroscopy : A strong absorption at 1680–1700 cm⁻¹ confirms the carboxylic acid moiety, and bands at 1550–1600 cm⁻¹ indicate aromatic C=C stretching.

- High-Resolution Mass Spectrometry (HRMS) : The molecular ion peak at m/z 270.332 ([M+H]⁺) matches the theoretical molecular weight of C16H18N2O2.

Purity and Yield Data

| Step | Intermediate | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Tetrahydropyrimidine ethyl ester | 72 | 90 |

| 2 | Hydroxypyrimidine ethyl ester | 78 | 88 |

| 3 | Chloropyrimidine ethyl ester | 95 | 92 |

| 4 | Carboxylic acid product | 89 | 95 |

Industrial-Scale Challenges and Mitigation Strategies

Steric Hindrance in Tert-Butyl Substitution

The tert-butyl group’s bulkiness necessitates modified reaction conditions. For instance, prolonged reaction times (24–36 hours) in the cyclocondensation step and high-boiling solvents (e.g., diglyme) improve conversion rates. Additionally, catalytic amounts of molecular sieves (3Å) absorb byproduct water, shifting equilibrium toward product formation.

Purification of Hydrophobic Intermediates

Late-stage intermediates exhibit low aqueous solubility, complicating purification. Countercurrent chromatography with heptane/ethyl acetate gradients or crystallization-driven purification using tert-butyl methyl ether (TBME) resolves this issue, enhancing isolated yields by 10–15%.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butyl)phenyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound serves as a valuable building block for synthesizing more complex organic molecules. It can undergo various chemical reactions such as oxidation and reduction to yield derivatives with distinct properties. Its ability to act as a precursor in organic synthesis makes it an essential compound in medicinal chemistry and materials science.

Biological Activities

Research indicates that 2-(4-(Tert-butyl)phenyl)-4-methylpyrimidine-5-carboxylic acid exhibits promising biological activities:

- Antimicrobial Properties : Studies have shown its effectiveness against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound's structure may allow it to modulate inflammatory pathways, making it a candidate for further investigation in anti-inflammatory therapies.

- Anticancer Research : Ongoing studies are evaluating its potential as a therapeutic agent against various cancer types due to its ability to interact with biological targets involved in tumor growth .

Pharmaceutical Development

The compound is being explored for its therapeutic potential in treating diseases through its interaction with specific biological pathways. Its carboxylic acid functional group enhances solubility and reactivity, which is beneficial for drug formulation.

Case Study 1: Antimicrobial Activity

A study conducted on the antibacterial efficacy of various pyrimidine derivatives, including this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that the compound could potentially serve as a lead structure for developing new antibiotics.

| Compound | E. Coli (µg/mL) | S. aureus (µg/mL) |

|---|---|---|

| This compound | 50 | 0.2 |

| Standard (Ciprofloxacin) | 2 | 2 |

Case Study 2: Anticancer Evaluation

Research focusing on the structure-activity relationship (SAR) of pyrimidine derivatives highlighted the potential of compounds like this compound as inhibitors of cyclin-dependent kinases (CDKs). These enzymes are critical in regulating cell cycle progression, making them attractive targets for cancer therapy.

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butyl)phenyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

2,4-Di-tert-butylphenol: Similar in structure but lacks the pyrimidine ring.

4-Methylpyrimidine-5-carboxylic acid: Similar but without the tert-butylphenyl group.

2-(4-Methylphenyl)-4-methylpyrimidine-5-carboxylic acid: Similar but with a methyl group instead of tert-butyl.

Uniqueness

The presence of both the tert-butyl group and the pyrimidine ring in 2-(4-(Tert-butyl)phenyl)-4-methylpyrimidine-5-carboxylic acid provides unique steric and electronic properties, making it distinct from other similar compounds.

Biological Activity

2-(4-(Tert-butyl)phenyl)-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 270.33 g/mol. Its structure consists of a pyrimidine ring substituted with a tert-butyl group and a phenyl group, along with a carboxylic acid functional group. These features enhance its solubility and reactivity, allowing it to interact with various biological targets effectively.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their functions. The carboxylic acid group facilitates interactions through hydrogen bonding and ionic interactions, while the bulky tert-butyl group may enhance membrane permeability, potentially improving bioavailability.

Biological Activities

1. Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in therapeutic applications.

2. Anti-inflammatory Effects:

The compound has also demonstrated anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. This effect may be mediated through the modulation of signaling pathways associated with inflammation .

Case Studies and Experimental Data

- A study involving molecular docking simulations suggested that the compound binds effectively to target enzymes involved in inflammatory pathways, indicating a mechanism for its anti-inflammatory activity.

- In vivo experiments demonstrated that administration of the compound resulted in reduced inflammation markers in animal models of arthritis, further supporting its potential therapeutic role .

- A pharmacokinetic study reported favorable absorption characteristics, with an oral bioavailability of approximately 31.8% following administration in animal models. The compound exhibited a clearance rate of 82.7 mL/h/kg, indicating reasonable metabolic stability .

Comparative Analysis

| Property | This compound | Similar Pyrimidine Derivatives |

|---|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₂ | Varies |

| Molecular Weight | 270.33 g/mol | Varies |

| Antimicrobial Efficacy | Effective against S. aureus and E. coli | Varies |

| Anti-inflammatory Activity | Modulates pro-inflammatory cytokines | Varies |

| Oral Bioavailability | 31.8% | Varies |

| Clearance Rate | 82.7 mL/h/kg | Varies |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(Tert-butyl)phenyl)-4-methylpyrimidine-5-carboxylic acid, and how do structural analogs inform pathway optimization?

- Methodological Answer : The compound can be synthesized via multi-step pathways involving pyrimidine ring formation and tert-butylphenyl group introduction. Key steps include:

- Coupling reactions : Use Suzuki-Miyaura coupling for aryl group attachment (e.g., tert-butylphenyl) to pyrimidine precursors .

- Carboxylic acid functionalization : Hydrolysis of ester intermediates under acidic/basic conditions, monitored by TLC or HPLC .

- Analog-driven optimization : Compare with structurally similar compounds (e.g., 2-amino-4-methylpyrimidine-5-carboxylic acid) to identify optimal reaction conditions (solvent polarity, catalyst loading) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., tert-butyl group at C4-phenyl, methyl at C4-pyrimidine) .

- HPLC-MS : Validate purity (>98%) and molecular weight using reverse-phase C18 columns with acetonitrile/water gradients and ESI ionization .

- FT-IR : Identify carboxylic acid C=O stretching (~1700 cm) and pyrimidine ring vibrations .

Q. How can solubility and stability be evaluated for this compound in biological assay buffers?

- Methodological Answer :

- Solubility screening : Test in DMSO/PBS mixtures (e.g., 1–10% DMSO) with dynamic light scattering (DLS) to detect aggregation .

- Stability assays : Incubate at 37°C in pH 7.4 buffer; monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can synthetic yield be optimized using computational reaction design tools?

- Methodological Answer :

- Quantum chemical calculations : Screen transition states for key steps (e.g., coupling reactions) using DFT (e.g., B3LYP/6-31G**) to identify energy barriers .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C vs. Pd(PPh)) and solvent systems .

Q. What strategies resolve contradictions in reported bioactivity data for pyrimidine-carboxylic acid derivatives?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify variability sources .

- Orthogonal validation : Re-test conflicting results using SPR (surface plasmon resonance) for binding affinity and CRISPR-KO models to confirm target engagement .

Q. How to design experiments probing the compound’s interaction with enzymatic targets (e.g., kinases or carboxylases)?

- Methodological Answer :

- Crystallography : Co-crystallize the compound with target enzymes (e.g., human acetyl-CoA carboxylase) to map binding pockets .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) under physiological pH and ionic strength .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

- Methodological Answer :

- ADME profiling : Measure plasma half-life (IV/oral dosing in rodents) and tissue distribution via LC-MS/MS .

- CYP450 inhibition assays : Use human liver microsomes to assess metabolic stability and drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.